Introduction: The Strategic Importance of the Indazole Scaffold
Introduction: The Strategic Importance of the Indazole Scaffold
An In-Depth Technical Guide to 1H-Indazole-4-carbonitrile for Advanced Chemical Research
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for native structures like indole, offering a hydrogen bond donor and an additional nitrogen atom as a hydrogen bond acceptor, which can enhance binding affinity to biological targets.[2] This has led to the successful development of numerous FDA-approved drugs, including potent kinase inhibitors like Axitinib and Pazopanib, which are cornerstones in oncology.[1][2][3]
Within this critical class of compounds, 1H-indazole-4-carbonitrile has emerged as a particularly valuable synthetic intermediate. Its structure combines the therapeutically relevant indazole core with a strategically positioned nitrile group—a key pharmacophore and a versatile chemical handle for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 1H-indazole-4-carbonitrile, from its core chemical properties and synthesis to its application as a foundational building block in the creation of novel chemical entities.
PART 1: Molecular Structure and Spectroscopic Profile
The foundational step in leveraging any chemical entity is a thorough understanding of its structure and how it is empirically verified.
Core Chemical Identity
Structural Representation
The structure of 1H-indazole-4-carbonitrile is defined by the indazole ring system with a nitrile (-C≡N) substituent at the C4 position of the benzene ring. The 1H-tautomer, which is generally the more thermodynamically stable form compared to the 2H-tautomer, is the predominant isomer.[1][9]
Caption: 2D structure of 1H-Indazole-4-carbonitrile.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show a characteristic broad singlet for the N-H proton at a downfield chemical shift (often >13 ppm).[11][12] The aromatic region will display signals corresponding to the protons on the benzene ring (H5, H6, H7) and the pyrazole ring (H3). The specific coupling patterns and chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The nitrile carbon (-C≡N) will appear in the characteristic range for cyano groups (approx. 115-120 ppm). The remaining signals will correspond to the eight carbons of the bicyclic indazole core, with chemical shifts dictated by their position relative to the nitrogen atoms and the nitrile substituent.[10][14]
-
IR Spectroscopy: The infrared spectrum provides key functional group information. A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[11] Additionally, a broad absorption in the 3100-3300 cm⁻¹ region would indicate the N-H stretch of the pyrazole ring.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₅N₃) by providing a highly accurate mass measurement. The predicted monoisotopic mass is 143.04834 Da.[6]
PART 2: Physicochemical Properties
A summary of the key physicochemical properties of 1H-indazole-4-carbonitrile is crucial for planning its use in synthesis and for predicting its behavior in biological systems.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₅N₃ | [4][6] |
| Molecular Weight | 143.15 g/mol | [4][8] |
| Monoisotopic Mass | 143.04834 Da | [6] |
| Appearance | Typically an off-white to light-yellow solid. | [8] (by analogy) |
| XlogP (Predicted) | 1.3 | [6] |
| Topological Polar Surface Area | 52.5 Ų | [7] (for isomer) |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General chemical knowledge |
Note: XlogP is a computed measure of lipophilicity, a critical parameter in drug design for predicting membrane permeability and oral bioavailability.
PART 3: Synthesis and Chemical Reactivity
1H-indazole-4-carbonitrile is primarily valued as a synthetic intermediate. Understanding its synthesis and the reactivity of its functional groups is paramount for its application.
Synthetic Pathways
The construction of the indazole ring system can be achieved through various methods. A highly relevant and efficient strategy for synthesizing 4-substituted indazoles involves the cyclization of appropriately substituted aminobenzonitriles.[1]
A plausible and widely adopted synthetic approach would start from 2-amino-3-methylbenzonitrile. The key steps involve diazotization of the amino group followed by an intramolecular cyclization.
Caption: Proposed synthetic workflow for 1H-indazole-4-carbonitrile.
Representative Experimental Protocol: Synthesis from 2-Amino-3-methylbenzonitrile
This protocol is illustrative, based on established chemical principles for indazole synthesis. Researchers should consult specific literature and perform appropriate safety assessments before implementation.[1][15]
-
Dissolution: Dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in a suitable acidic aqueous medium (e.g., 2 M HCl) in a reaction vessel equipped with a magnetic stirrer and cooled to 0-5 °C using an ice bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C. The formation of the diazonium salt intermediate is typically rapid.
-
Cyclization: After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes. The reaction may then be allowed to warm slowly to room temperature. The intramolecular cyclization occurs as the diazonium group is attacked by the nucleophilic carbon of the aromatic ring, facilitated by the loss of N₂ gas.
-
Work-up and Isolation: Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) until pH ~7-8. The product often precipitates from the aqueous solution.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The value of 1H-indazole-4-carbonitrile lies in its multiple reactive sites, which allow for diverse downstream functionalization.
-
The Nitrile Group: This is a highly versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid or an amide, providing access to new derivatives for structure-activity relationship (SAR) studies.
-
Reduced to a primary amine (aminomethyl group), which is a common pharmacophore for interacting with biological targets.
-
Used as a precursor for tetrazole formation , a common bioisostere for carboxylic acids.
-
-
The Indazole Nitrogens (N1/N2): The N-H proton is acidic and can be deprotonated with a base. The resulting indazolide anion is nucleophilic and can be readily alkylated or acylated . This is a primary method for attaching side chains, which are often crucial for modulating potency, selectivity, and pharmacokinetic properties.[9]
-
The Aromatic Ring: While the nitrile group is deactivating, the benzene portion of the indazole can still undergo electrophilic aromatic substitution, although typically requiring harsher conditions. More commonly, the molecule is used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a halogen is present at another position on the ring.[16][17]
PART 4: Applications in Research and Development
Central Role in Kinase Inhibitor Discovery
The indazole scaffold is a cornerstone of modern kinase inhibitor design. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Indazole-based compounds are adept at fitting into the ATP-binding pocket of many kinases, forming key hydrogen bonds with the "hinge" region of the enzyme.[2]
1H-indazole-4-carbonitrile serves as an ideal starting point for building kinase inhibitors. Its derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.[18] The nitrile group itself can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize interactions with the target kinase.
Caption: Indazole derivatives often target the PI3K/AKT/mTOR pathway.
Broader Pharmaceutical and Materials Science Applications
Beyond oncology, the indazole core is found in drugs with a wide range of activities, including anti-inflammatory, anti-HIV, and anti-emetic agents.[1][15] The synthetic accessibility and versatility of 1H-indazole-4-carbonitrile make it a valuable building block for generating compound libraries to screen against these and other novel therapeutic targets.
Furthermore, the highly conjugated and aromatic nature of the indazole ring lends itself to applications in materials science. Derivatives are explored for use in creating advanced polymers, coatings with improved thermal properties, and as chromophores in organic electronics and dye-sensitized solar cells.[8][19]
Conclusion
1H-Indazole-4-carbonitrile is far more than a simple heterocyclic compound; it is a strategic enabling molecule for innovation in chemical and pharmaceutical research. Its structure masterfully combines the biologically privileged indazole scaffold with a synthetically versatile nitrile handle. A firm grasp of its chemical properties, synthetic routes, and reactivity profile empowers researchers to efficiently design and construct novel molecules with tailored functions. As the demand for sophisticated and highly specific therapeutic agents and advanced materials continues to grow, the importance of foundational building blocks like 1H-indazole-4-carbonitrile will only increase, solidifying its place as a key component in the modern chemist's toolkit.
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